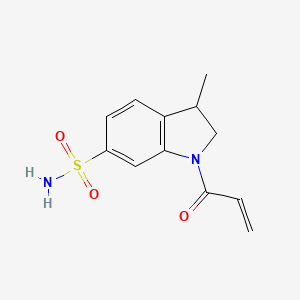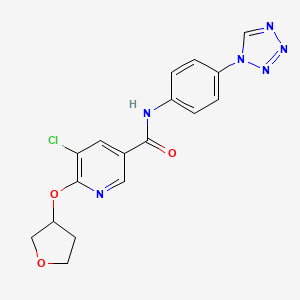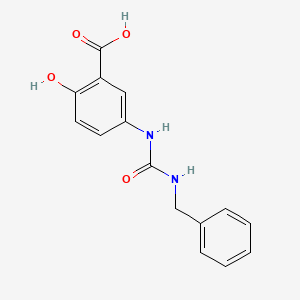![molecular formula C19H14Cl2N2 B2505544 6-(3,4-Dichlorphenyl)-2-methyl-5,6-dihydrobenzo[h]chinazolin CAS No. 866018-50-0](/img/structure/B2505544.png)
6-(3,4-Dichlorphenyl)-2-methyl-5,6-dihydrobenzo[h]chinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group, which can significantly influence its chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Quinazoline derivatives, such as 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline, have been found to interact with a variety of biological targets. They are known to inhibit chromatin-associated proteins in histones . They also show activity against vascular endothelial cell growth (VEGF) RTK, and epidermal growth factor .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits the growth of vascular endothelial cells, which can have implications in the treatment of diseases like cancer . It also exhibits antiviral activity .
Biochemical Pathways
Quinazoline derivatives affect a number of biochemical pathways. They are known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP), which are involved in the methylation of histones and the regulation of gene expression . They also act as dual inhibitors targeting histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .
Pharmacokinetics
Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities with minimum side effects .
Result of Action
The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. For instance, its inhibition of vascular endothelial cell growth could potentially slow down the growth of tumors . Its antiviral activity could make it useful in the treatment of viral infections .
Biochemische Analyse
Biochemical Properties
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and oxidative stress levels .
Molecular Mechanism
At the molecular level, 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to conformational changes that either inhibit or activate the protein’s function . For example, its interaction with kinases can result in the inhibition of phosphorylation events, which are critical for signal transduction . Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline over time have been studied extensively in laboratory settings. It is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that its effects can persist for several days, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively modulates target pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve therapeutic benefits without significant side effects .
Metabolic Pathways
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . This compound can also affect the activity of key metabolic enzymes, leading to changes in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline within cells and tissues are mediated by specific transporters and binding proteins . It can cross cell membranes through passive diffusion and is also actively transported by certain efflux pumps . Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is crucial for its activity. It is predominantly found in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can localize to the mitochondria, affecting mitochondrial function and inducing apoptosis . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline typically involves multi-step organic reactions
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the quinazoline core.
Methylation: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxyl or hydroxyl derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial growth factor receptor tyrosine kinase.
2-(3-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide: Known for its antiviral properties.
Uniqueness
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is unique due to the specific combination of the dichlorophenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2/c1-11-22-10-13-8-16(12-6-7-17(20)18(21)9-12)14-4-2-3-5-15(14)19(13)23-11/h2-7,9-10,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMKYMGVVYCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(C3=CC=CC=C3C2=N1)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide](/img/structure/B2505461.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![4-(furan-2-carbonyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2505473.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)
